3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, and a prop-2-en-1-yloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichloroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting intermediate is then treated with allyl bromide to introduce the prop-2-en-1-yloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of the phenyl group.
3,4-Dichloro-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-yl derivatives: Compounds with similar pyrrole core but different substituents.
Uniqueness
3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83591-91-7 |
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Molecular Formula |
C13H9Cl2NO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
3,4-dichloro-1-(4-prop-2-enoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H9Cl2NO3/c1-2-7-19-9-5-3-8(4-6-9)16-12(17)10(14)11(15)13(16)18/h2-6H,1,7H2 |
InChI Key |
PVWNPZDAJVFLTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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